4-(4-Methylpiperazino)aniline
Overview
Description
4-(4-Methylpiperazino)aniline is a chemical compound that is structurally related to various aniline derivatives. Aniline derivatives are known for their wide range of applications in pharmaceuticals, dyes, and as intermediates in chemical synthesis. The presence of a piperazine ring, which is a common feature in many pharmaceuticals, suggests that 4-(4-Methylpiperazino)aniline could have potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related anilidopiperidine compounds has been explored in several studies. For instance, the synthesis of 4-anilidopiperidines, which are structurally similar to 4-(4-Methylpiperazino)aniline, has been reported to involve the incorporation of a phenylpiperidine pharmacophore, leading to potent opioid analgesic and anesthetic agents . Another study describes the synthesis of a novel organic-inorganic hybrid material involving a methylpiperazine moiety, which could share synthetic pathways with 4-(4-Methylpiperazino)aniline . Additionally, a practical microwave-assisted synthesis method for N-arylpiperazines has been developed, which could potentially be adapted for the synthesis of 4-(4-Methylpiperazino)aniline .
Molecular Structure Analysis
The molecular structure of compounds related to 4-(4-Methylpiperazino)aniline has been studied using various techniques. For example, the crystal structure of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, has been investigated, revealing coplanar arrangements and intermolecular interactions . Similarly, the crystal structures of triazenes related to 4-(4-Methylpiperazino)aniline have been determined, providing insights into the conformational preferences of the piperazine ring .
Chemical Reactions Analysis
The chemical behavior of aniline derivatives under photoisomerization and photodissociation conditions has been studied. Aniline and its derivatives, such as 4-methylpyridine, undergo isomerization and dissociation upon excitation by photons, which could be relevant for understanding the reactivity of 4-(4-Methylpiperazino)aniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-(4-Methylpiperazino)aniline have been characterized. For instance, the thermal stability, optical absorption, and antioxidant properties of a methylpiperazine-based hybrid material have been determined, which could provide a basis for inferring the properties of 4-(4-Methylpiperazino)aniline . Additionally, the design and synthesis of dendrimers incorporating aniline units have been reported, which could shed light on the solubility and self-assembly behavior of 4-(4-Methylpiperazino)aniline .
Scientific Research Applications
1. Synthesis of Azo Dyes
A study by Miller and Miller (1949) focused on the quantitative estimation of various amines, including monomethyl-p-phenylene diamine, a derivative related to 4-(4-Methylpiperazino)aniline. Their research involved the formation of Schiff bases with amines and their application in dye synthesis, which is pertinent to the understanding of 4-(4-Methylpiperazino)aniline's role in dye formation and stability (Miller & Miller, 1949).
2. Biological Activity in Medicinal Chemistry
Ortega et al. (2000) synthesized new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with different aniline derivatives, including 4-(4-Methylpiperazino)aniline. These compounds exhibited potential biological activities, showcasing the importance of 4-(4-Methylpiperazino)aniline in developing biologically active molecules (Ortega et al., 2000).
3. Synthesis of Anticancer and Antibacterial Agents
Ghasemi et al. (2017) demonstrated the synthesis of azo dyes from 4-(1-azolyl)aniline derivatives. The resulting compounds were evaluated for their antibacterial and anticancer properties, indicating the relevance of 4-(4-Methylpiperazino)aniline derivatives in the development of novel therapeutic agents (Ghasemi et al., 2017).
4. Catalytic Reactions and Synthesis
Koten et al. (1998) reported the use of aromatic amines, including aniline derivatives, in catalytic reactions for synthesizing N-alkylated compounds. This research provides insights into the potential of 4-(4-Methylpiperazino)aniline in catalysis and synthesis applications (Koten et al., 1998).
5. Metal-Organic Frameworks for Biomarker Detection
Jin and Yan (2021) developed a metal-organic framework (MOF) for detecting 4-Aminophenol, a biomarker of aniline. This indicates the potential application of 4-(4-Methylpiperazino)aniline in the design of MOFs for sensitive biomarker detection (Jin & Yan, 2021).
Safety And Hazards
4-(4-Methylpiperazino)aniline is a hazardous substance. It causes severe skin burns and eye damage . If swallowed, it is advised not to induce vomiting and to immediately call a poison center or doctor . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZNZNKHRXRLLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353214 | |
Record name | 4-(4-Methylpiperazino)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazino)aniline | |
CAS RN |
16153-81-4 | |
Record name | 4-(4-Methylpiperazino)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methylpiperazin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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